8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
The compound 8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to a class of 1,4,8-triazaspiro[4.5]decane derivatives, which are characterized by a spirocyclic core with diverse substituents modulating their physicochemical and pharmacological properties. This compound features:
- A 4-methoxyphenyl group at position 3, which may enhance solubility via polar interactions.
- An ethylsulfanyl moiety at position 2, influencing lipophilicity and steric bulk.
Below, we compare it with structurally analogous compounds to infer structure-activity relationships (SAR) and physicochemical trends.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-8-18(29-2)9-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-6-17(23)7-11-19/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPSSZWEIJUHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Triazaspiro[4.5]decane Derivatives
*Inferred based on structural similarity.
†Estimated via molecular formula (C22H24ClN3O3S2).
‡Chlorine’s higher hydrophobicity vs. methyl likely increases logP.
Key Observations:
Sulfonyl Group Effects: G022-0125 (4-methylbenzenesulfonyl) has a logP of 4.34, suggesting moderate lipophilicity suitable for membrane permeability . The target compound’s 4-chlorobenzenesulfonyl group is expected to enhance logP compared to G022-0125 due to chlorine’s hydrophobic nature, though this may reduce solubility.
Aryl Group Variations: The 4-methoxyphenyl group in the target compound and G022-0125 introduces a polar methoxy group, balancing lipophilicity and solubility.
Molecular Weight Trends :
Pharmacological Potential
While direct data on the target compound are unavailable, related analogs highlight SAR trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
